molecular formula C9H9NS B1294440 4-Methylbenzyl isothiocyanate CAS No. 3694-46-0

4-Methylbenzyl isothiocyanate

Cat. No.: B1294440
CAS No.: 3694-46-0
M. Wt: 163.24 g/mol
InChI Key: OAXIUBJXQISJEV-UHFFFAOYSA-N
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Description

4-Methylbenzyl isothiocyanate is a useful research compound. Its molecular formula is C9H9NS and its molecular weight is 163.24 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 221231. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Characterization

Research efforts have led to the synthesis and structural characterization of compounds involving 4-Methylbenzyl isothiocyanate. For instance, Qiao et al. (2017) synthesized a series of compounds using reactions of 2-methylbenzoyl isothiocyanate, 3-methylbenzoyl isothiocyanate, and 4-methylbenzoyl isothiocyanate, highlighting their structural and conformational properties determined through X-ray single crystal diffraction and various spectroscopic techniques (Qiao et al., 2017). Similarly, Saeed et al. (2010) reported an efficient synthesis route for 1-(4-methylbenzoyl)-3-(4-aminosulfonylphenyl)thiourea, indicating its potential for further chemical and biological studies (Saeed et al., 2010).

Biological Activities and Applications

Compounds related to this compound have been investigated for their biological activities and potential applications in cancer prevention and treatment. Yusof et al. (2022) focused on dithiocarbazate ligand-based complexes, showing promising cytotoxicity against cancer cell lines, which suggests a potential for these compounds in cancer therapy (Yusof et al., 2022). This is further supported by Singh et al. (2019), who comprehensively reviewed the molecular targets in cancer prevention by 4-(methylthio)butyl isothiocyanate, an isothiocyanate related to this compound, demonstrating its potential in inhibiting cancer cell proliferation through various molecular pathways (Singh et al., 2019).

Environmental and Analytical Chemistry Applications

The environmental fate and analytical detection of compounds structurally related to this compound have also been topics of interest. Buser et al. (2005) studied the stereoisomer composition of 4-Methylbenzylidene camphor in environmental samples, providing insight into the environmental behavior and analysis of similar compounds (Buser et al., 2005). Additionally, Buskov et al. (2000) utilized supercritical fluid chromatography for the analysis of 4-hydroxybenzylglucosinolate degradation products, showcasing an analytical method that could be applied to the study of isothiocyanates and their derivatives (Buskov et al., 2000).

Mechanism of Action

Target of Action

4-Methylbenzyl isothiocyanate is a chemoprotective agent . It has been found to interact with various targets, including proteins involved in antioxidant response, tumorigenesis, apoptosis, cell cycle, and metastasis . It also inhibits proinflammatory responses through the NFκB pathway .

Mode of Action

This compound interacts with its targets by inducing cytoprotective proteins through the Keap1/Nrf2/ARE pathway . This compound is known for its high chemical reactivity, especially with sulfur-centered nucleophiles, such as protein cysteine residues .

Biochemical Pathways

The action of this compound affects multiple biochemical pathways. It induces the Keap1/Nrf2/ARE pathway, which leads to the induction of cytoprotective proteins . It also inhibits the NFκB pathway, which results in the suppression of proinflammatory responses .

Pharmacokinetics

Isothiocyanates in general are known to be metabolized by the mercapturic acid pathway, which includes conjugation with glutathione (gsh), followed by enzymatic degradation and n-acetylation .

Result of Action

The action of this compound results in multiple molecular and cellular effects. It induces cell cycle arrest and apoptosis, affects heat shock proteins, and inhibits angiogenesis and metastasis . These effects contribute to its chemoprotective properties.

Action Environment

The action of this compound can be influenced by environmental factors. For example, the presence of certain cofactors can affect the hydrolysis of glucosinolates, the precursors of isothiocyanates . Furthermore, the efficacy and stability of this compound can be affected by factors such as pH and temperature .

Safety and Hazards

4-Methylbenzyl isothiocyanate is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is harmful if swallowed, in contact with skin, or if inhaled .

Biochemical Analysis

Biochemical Properties

4-Methylbenzyl isothiocyanate plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It is known to inhibit deubiquitinating enzymes such as USP9x and UCH37, which are associated with tumorigenesis . This inhibition leads to increased ubiquitination and degradation of proteins like Mcl-1 and Bcr-Abl, which are crucial for cell survival and proliferation . Additionally, this compound interacts with cytochrome P450 enzymes, influencing the metabolism of various substrates .

Cellular Effects

This compound exerts several effects on different types of cells and cellular processes. It induces apoptosis in cancer cell lines by increasing oxidative stress and modulating the expression of genes involved in cell cycle regulation and apoptosis . This compound also affects cell signaling pathways, such as the Akt/NFκB pathway, leading to reduced cell migration and invasion . Furthermore, this compound influences cellular metabolism by altering the activity of enzymes involved in metabolic pathways .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with various biomolecules. It binds to cysteine residues in proteins, leading to the formation of covalent adducts . This interaction results in the inhibition of enzyme activity, such as the inhibition of deubiquitinating enzymes . Additionally, this compound induces changes in gene expression by modulating transcription factors and signaling pathways . These molecular interactions contribute to its anticancer and chemopreventive properties.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable under physiological conditions but can degrade under certain conditions, such as exposure to light and heat . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis . These temporal effects are crucial for understanding the compound’s potential therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it has been shown to inhibit tumor growth and metastasis without causing significant toxicity . At higher doses, this compound can induce adverse effects, such as oxidative stress and damage to normal tissues . These dosage-dependent effects highlight the importance of determining the optimal therapeutic dose for potential clinical applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, including the mercapturic acid pathway . It is conjugated with glutathione by glutathione S-transferase, followed by enzymatic degradation and N-acetylation . This metabolism influences the compound’s bioavailability and activity within the body. Additionally, this compound affects metabolic flux and metabolite levels by modulating the activity of key enzymes .

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve various transporters and binding proteins. It is taken up by cells through passive diffusion and active transport mechanisms . Once inside the cells, this compound can bind to intracellular proteins, influencing its localization and accumulation . These interactions are essential for understanding the compound’s pharmacokinetics and therapeutic potential.

Subcellular Localization

This compound exhibits specific subcellular localization, which affects its activity and function. It is primarily localized in the cytoplasm, where it interacts with various cytoplasmic proteins and enzymes . Additionally, this compound can be targeted to specific organelles, such as the mitochondria, through post-translational modifications and targeting signals . This subcellular localization is crucial for its role in modulating cellular processes and exerting its biochemical effects.

Properties

IUPAC Name

1-(isothiocyanatomethyl)-4-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NS/c1-8-2-4-9(5-3-8)6-10-7-11/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAXIUBJXQISJEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN=C=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40190434
Record name Benzene, 1-(isothiocyanatomethyl)-4-methyl- (9CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40190434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3694-46-0
Record name 1-(Isothiocyanatomethyl)-4-methylbenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3694-46-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Isothiocyanic acid, p-methylbenzyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003694460
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name p-Methylbenzyl isothiocyanate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=221231
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzene, 1-(isothiocyanatomethyl)-4-methyl- (9CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40190434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3694-46-0
Source European Chemicals Agency (ECHA)
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Record name 4-Methylbenzyl isothiocyanate
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NST594XT9P
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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